molecular formula C5H10O5 B1630390 D-ribofuranose CAS No. 613-83-2

D-ribofuranose

Cat. No. B1630390
CAS RN: 613-83-2
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-SOOFDHNKSA-N
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Description



  • D-ribofuranose is a five-carbon sugar (pentose) with a furanose ring structure.

  • It is a key component in nucleic acids (RNA and DNA) and plays a central role in genetic information storage and flow.

  • In solution, it exists in an equilibrium of α- and β-D-ribofuranose forms.





  • Synthesis Analysis



    • D-ribofuranose can be synthesized from D-ribose through various methods, including deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-beta-D-ribofuranoside.





  • Molecular Structure Analysis



    • D-ribofuranose has a five-membered furanose ring .

    • It is a monosaccharide with the chemical formula C5H10O5 .

    • The anomeric carbon undergoes mutarotation in solution, resulting in an equilibrium mixture of α and β configurations.





  • Chemical Reactions Analysis



    • D-ribofuranose participates in various glycosidic reactions , forming glycosides and nucleosides.

    • It is involved in phosphorylation and ADP-ribosylation processes.





  • Physical And Chemical Properties Analysis



    • D-ribofuranose is a white crystalline solid .

    • It has a molecular weight of approximately 150.13 g/mol .

    • It is soluble in water and stable under standard conditions.




  • Scientific Research Applications

    1. Pharmacological Activities

    D-ribofuranose derivatives have been investigated for their potential pharmacological properties. For instance, a study by (Rahman et al., 2020) synthesized α-D-ribofuranose derivatives and found them to exhibit significant analgesic and anti-inflammatory effects, indicating their potential as lead compounds in developing new therapeutic agents.

    2. Antiproliferative Agents

    In cancer research, novel ribofuranose nucleoside analogues have been designed and synthesized as antiproliferative agents. A study conducted by (Atay et al., 2018) utilized molecular docking and density functional theory (DFT) study to assess these compounds' potential inhibitory effects against cancer-related receptors.

    3. Oligodeoxynucleotide Synthesis

    Research by (Millican et al., 1984) explored the synthesis of short oligodeoxynucleotides containing D-ribofuranose analogues. These compounds were hybridized to complementary strands, contributing to the understanding of nucleotide synthesis and stability.

    4. Synthesis Techniques

    Advancements in synthetic chemistry involving D-ribofuranose have been made. (Suda & Mukaiyama, 1993) developed an efficient method for the stereoselective synthesis of β-D- and α-D-ribofuranosides, crucial for various biochemical applications.

    5. RNA Building Blocks

    D-ribofuranose plays a role in RNA research as well. A study by (Parsch & Engels, 2002) synthesized ribonucleoside analogues involving D-ribofuranose, which helped in understanding the duplex stabilizing forces in RNA structures.

    Safety And Hazards



    • D-ribofuranose is not considered hazardous .

    • It is important to avoid dust formation and contact with skin and eyes .




  • Future Directions



    • Further research should explore the role of N-ribosides in the origin of life and their significance in metabolic pathways .

    • Investigate why life arose from derivatives of β-D-ribofuranose instead of other sugar moieties.




    Feel free to ask if you need more information! 😊


    properties

    IUPAC Name

    (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    HMFHBZSHGGEWLO-SOOFDHNKSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C(C1C(C(C(O1)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C5H10O5
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201317333
    Record name D-Ribofuranose
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201317333
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    150.13 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name D-Ribose
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000283
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Product Name

    D-ribofuranose

    CAS RN

    613-83-2
    Record name D-Ribofuranose
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=613-83-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name D-Ribofuranose
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name D-Ribofuranose
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201317333
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name D-Ribose
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000283
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    95 °C
    Record name D-Ribose
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0000283
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    D-ribofuranose
    Reactant of Route 2
    D-ribofuranose
    Reactant of Route 3
    D-ribofuranose
    Reactant of Route 4
    D-ribofuranose
    Reactant of Route 5
    D-ribofuranose
    Reactant of Route 6
    D-ribofuranose

    Citations

    For This Compound
    6,620
    Citations
    P Sairam, R Puranik, BS Rao, PV Swamy… - Carbohydrate …, 2003 - Elsevier
    A practical route towards the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-d-ribofuranose from d-ribose is described. The key steps include deoxygenation of methyl 2,3-O-isopropylidene-5-O-…
    Number of citations: 40 www.sciencedirect.com
    DL MacDonald, HG Fletcher - Journal of the American Chemical …, 1962 - ACS Publications
    … anomeric 2-deoxy-a:-D-ribofuranose 1-phosphates which is … of the two 2deoxy-D-ribofuranose phosphates supports the … Chemical synthesis of the two anomeric dribofuranose 1-…
    Number of citations: 23 pubs.acs.org
    P Bravo, E Piovosi, G Resnati… - The Journal of Organic …, 1989 - ACS Publications
    … s)-5, obtained by flash chromatography, afforded 5-O-benzoyl-2, 3-dideoxy-3-fluoro-a,/3-D-ribofuranose (1) by removal of the auxiliary sulfinyl group through a Pummerer …
    Number of citations: 40 pubs.acs.org
    RK Ness, HW Diehl, HG Fletcher Jr - Journal of the American …, 1954 - ACS Publications
    … tetrabenzoate and new 1-O-acetate are derivatives of D-ribofuranose.13 From the mode … obtained for this substance indicate that it is identical with the /3-D-ribofuranose tetrabenzoate re…
    Number of citations: 103 pubs.acs.org
    TY Nikolaienko, LA Bulavin… - Biopolymers & Cell, 2011 - search.ebscohost.com
    … and βanomeric forms of the 2-deoxy-D-ribofuranose molecule and to elucidate whether this … both anomeric forms of the 2-deoxy-Dribofuranose molecule were obtained. For α-anomer it …
    Number of citations: 11 search.ebscohost.com
    S Mio, Y Kumagawa, S Sugai - Tetrahedron, 1991 - Elsevier
    A facile synthetic route for the large-scale preparation of a herbicidal natural product, (+)-hydantocidin is described. The protected D-psicose 6, prepared in five steps from D-fructose, …
    Number of citations: 161 www.sciencedirect.com
    LM Azofra, MM Quesada-Moreno, I Alkorta… - New Journal of …, 2014 - pubs.rsc.org
    … and β-D-ribofuranose, respectively. For the pyranose … The exception occurs for the α-2-deoxy-D-ribofuranose with … In α- and β-2-deoxy-D-ribofuranose the number of minima with relative …
    Number of citations: 22 pubs.rsc.org
    VV Filichev, M Brandt, EB Pedersen - Carbohydrate Research, 2001 - Elsevier
    … Previous results have shown that pyrrolidine analogues of 2-deoxy-d-ribofuranose, having a nitrogen instead of the anomeric carbon, and a methylene group instead of the ring oxygen …
    Number of citations: 52 www.sciencedirect.com
    RS Wright, HG Khorana - Journal of the American Chemical …, 1956 - ACS Publications
    … has led to the synthesis of /3-dribofuranose 1-phosphate andhas furnished direct chemical as … thesis of D-ribofuranose 1-phosphate using a wellcharacterized D-ribofuranose derivative …
    Number of citations: 28 pubs.acs.org
    P Leonard, SA Ingale, P Ding, X Ming… - … Nucleotides and Nucleic …, 2009 - Taylor & Francis
    Glycosylation of silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (9) with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose (10) under “one-pot” glycosylation conditions (…
    Number of citations: 12 www.tandfonline.com

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